Paraherquamide

Descripción general

Descripción

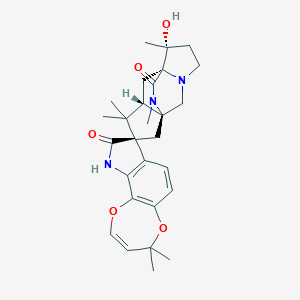

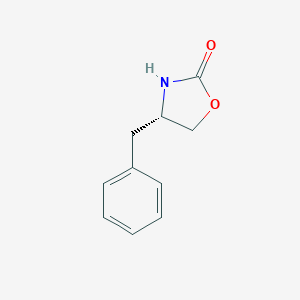

Paraherquamide is a member of a family of natural products that includes brevianamides and asperparalines, known for their intriguing molecular structures and biological activities. The core ring system of these compounds is thought to originate from a biological intramolecular Diels-Alder cycloaddition reaction. This unique structural feature has stimulated extensive research into their biosynthesis and synthesis, revealing the complexity and ingenuity of nature's chemical strategies. The paraherquamides, in particular, have been isolated from various Penicillium species and exhibit potent anthelmintic properties, making them of significant interest for their potential as drug leads against parasitic infections (Williams & Cox, 2003).

Synthesis Analysis

The synthesis of paraherquamide encompasses several innovative strategies to construct its complex molecular architecture. A notable achievement in synthetic chemistry is the asymmetric, stereocontrolled total synthesis of paraherquamide A, which includes the development of new methods for alpha-alkylated-beta-hydroxyproline derivatives and a highly diastereoselective intramolecular SN2' cyclization to form the core bicyclo[2.2.2]diazaoctane ring system (Williams et al., 2003). This synthesis not only demonstrates the feasibility of constructing such complex molecules but also provides a foundation for further exploration of the structural diversity within this family of compounds.

Molecular Structure Analysis

The molecular structure of paraherquamide showcases a prenylated indole-derived alkaloid framework that includes a distinctive bicyclo[2.2.2]diazaoctane ring. This structure is central to its biological activity and has been a focal point for studies on its biosynthesis and synthetic replication. Research into the biosynthesis of paraherquamides has proposed that their unique bicyclic system arises through a biological intramolecular Diels-Alder cycloaddition, a hypothesis supported by both synthetic and biosynthetic studies (Williams, 2002).

Chemical Reactions and Properties

One of the hallmark chemical reactions in paraherquamide biosynthesis is the formation of the spiro-oxindole moiety, a key structural feature that contributes to its biological activity. The enzyme PhqK has been identified as a catalyst for spirocycle formation, demonstrating the complex enzymatic machinery involved in the natural production of these molecules. This enzymatic step is crucial for generating the structural diversity observed in the paraherquamide family (Fraley et al., 2019).

Aplicaciones Científicas De Investigación

Summary of the Application

Paraherquamide is a prenylated indole alkaloid that is a secondary metabolite produced by Penicillium sp. and Aspergillus sp. fungi . The unique bicyclo[2.2.2]diazaoctan ring system that is common to this family of natural products, arises by a biological intramolecular Diels–Alder cycloaddition reaction .

Methods of Application or Experimental Procedures

The synthesis and biosynthesis of the paraherquamide and brevianamide families of prenylated indole-derived alkaloids are reviewed . Both synthetic approaches and total syntheses of several members of this family of natural products are reviewed .

Results or Outcomes

The biosynthesis of these alkaloids has also constituted an active area of research .

2. Anthelmintic Activity

Summary of the Application

Paraherquamide A is an anthelmintic, meaning it is used to treat parasitic worm infections. It acts selectively on the nematode L-type nicotinic acetylcholine receptors (nAChRs) .

Methods of Application or Experimental Procedures

The study targeted the basis of paraherquamide A selectivity by determining an X-ray crystal structure of the acetylcholine binding protein (AChBP), a surrogate nAChR ligand-binding domain, complexed with the compound and by measuring its actions on wild-type and mutant Caenorhabditis elegans nematodes and functionally expressed C. elegans nAChRs .

Results or Outcomes

Paraherquamide A showed a higher efficacy for the levamisole-sensitive [L-type (UNC-38/UNC-29/UNC-63/LEV-1/LEV-8)] nAChR than the nicotine-sensitive [N-type (ACR-16)] nAChR . This result is consistent with in vivo studies on wild-type worms and worms with mutations in subunits of these two classes of receptors .

Direcciones Futuras

The results of the studies create a new platform for the design of anthelmintic drugs targeting cholinergic neurotransmission in parasitic nematodes . The divergent route that has been devised provided access to a wide range of prenylated indole alkaloids that are differently substituted on the cyclic amine core .

Propiedades

IUPAC Name |

(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N3O5/c1-23(2)10-12-35-20-17(36-23)8-7-16-19(20)29-21(32)27(16)14-26-15-31-11-9-25(5,34)28(31,22(33)30(26)6)13-18(26)24(27,3)4/h7-8,10,12,18,34H,9,11,13-15H2,1-6H3,(H,29,32)/t18-,25+,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZZDDLIOJPDKX-ITKQZBBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCN2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)N(C3=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70998607 | |

| Record name | 1',9-Dihydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9'-tetrahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paraherquamide | |

CAS RN |

77392-58-6 | |

| Record name | Paraherquamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077392586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1',9-Dihydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9'-tetrahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARAHERQUAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R72VB4E4KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)

![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)

![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)